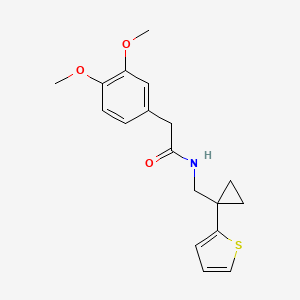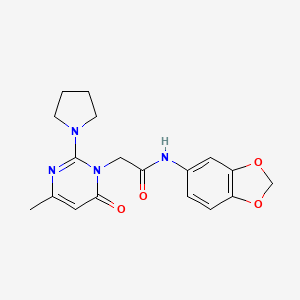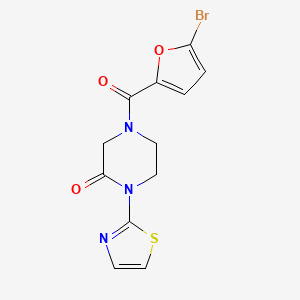![molecular formula C11H13F2NO B2546505 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine CAS No. 2202078-76-8](/img/structure/B2546505.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research involving "2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine" spans various fields, including medicinal chemistry, organic synthesis, and pharmacology. The molecule's unique structure lends itself to diverse scientific investigations, from the development of imaging agents to the synthesis of complex organic molecules. Below are detailed applications derived from recent scientific studies.
Development of Imaging Agents
Rodríguez-Rangel et al. (2019, 2020) explored derivatives of 4-aminopyridine (4AP), focusing on compounds with modifications at the 3 position, such as methyl (-CH3), methoxy (-OCH3), and trifluoromethyl (-CF3) groups. Their research aimed to identify potential candidates for Positron Emission Tomography (PET) imaging and therapy, particularly for detecting demyelinated lesions in models of Multiple Sclerosis (MS). These studies underscore the potential of "this compound" analogs in the development of novel imaging agents and therapeutic options for neurological conditions (Rodríguez-Rangel et al., 2019) (Rodríguez-Rangel et al., 2020).
Synthesis of Complex Organic Molecules
Nagaradja et al. (2012) explored the deprotonation of 2-methoxypyridine using mixed lithium–iron combinations, highlighting the synthetic versatility of methoxypyridines in organic synthesis. The study provides insights into the mechanisms of metalation and potential applications in synthesizing complex organic structures, which could include "this compound" and its derivatives (Nagaradja et al., 2012).
Anticancer Research
Research by Li et al. (2019) on Zinc(II) Terpyridine Complexes revealed that substituent groups significantly influence photoluminescent properties and antiproliferative activity against tumor cells. The study emphasizes the role of methoxypyridine derivatives in the development of new anticancer agents, suggesting that modifications such as those in "this compound" could lead to potent anticancer compounds (Li et al., 2019).
Propiedades
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-8-3-2-4-14-10(8)15-7-9-5-11(12,13)6-9/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMDMHABVDCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2546423.png)



![1-phenyl-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2546429.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2546431.png)

![2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4,5-di(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2546434.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2546439.png)


![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)
![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2546444.png)
